Cas no 85740-98-3 (4-Chloro-3-methoxybenzoic acid)

4-Chloro-3-methoxybenzoic acid structure
85740-98-3 structure
Productnaam:4-Chloro-3-methoxybenzoic acid
CAS-nummer:85740-98-3
MF:C8H7ClO3
MW:186.592381715775
MDL:MFCD00269640
CID:90924
PubChem ID:2063378

4-Chloro-3-methoxybenzoic acid Chemische en fysische eigenschappen

Naam en identificatie

    • 4-Chloro-3-methoxybenzoic acid
    • 4-CHLORO-3-METHOXYBENZOIC ACID ---POWDER---
    • 4-Chloro-m-anisic Acid
    • Benzoic acid, 4-chloro-3-methoxy-
    • 3-methoxy-4-chlorobenzoic acid
    • 4-chloro-3-methoxy-benzoic Acid
    • PubChem4565
    • OXUUNDMDOOXPKY-UHFFFAOYSA-N
    • 3-Methoxy 4-Chloro Benzoic Acid
    • Benzoic acid,4-chloro-3-methoxy-
    • BBL104210
    • CL8115
    • STL558074
    • SBB008504
    • VZ28765
    • CM12590
    • AS027
    • 4-Chloro-3-methoxybenzoicacid
    • 4-Chloro-3-methoxybenzoic acid (ACI)
    • SB39077
    • C3304
    • J-515014
    • FS-2601
    • MFCD00269640
    • AC-26024
    • Z1741972864
    • CHEMBL1622754
    • DTXSID10366245
    • SY021858
    • 4-chloro-3-methoxy benzoic acid
    • DB-006758
    • EN300-93469
    • 4-Chloro-3-methoxybenzoic acid, AldrichCPR
    • CS-W019523
    • SCHEMBL411025
    • 85740-98-3
    • AKOS003307382
    • MDL: MFCD00269640
    • Inchi: 1S/C8H7ClO3/c1-12-7-4-5(8(10)11)2-3-6(7)9/h2-4H,1H3,(H,10,11)
    • InChI-sleutel: OXUUNDMDOOXPKY-UHFFFAOYSA-N
    • LACHT: O=C(C1C=C(OC)C(Cl)=CC=1)O

Berekende eigenschappen

  • Exacte massa: 186.00800
  • Monoisotopische massa: 186.008
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 3
  • Zware atoomtelling: 12
  • Aantal draaibare bindingen: 2
  • Complexiteit: 172
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 2.4
  • Topologisch pooloppervlak: 46.5

Experimentele eigenschappen

  • Dichtheid: 1.352
  • Smeltpunt: 217.0 to 221.0 deg-C
  • Kookpunt: 325.4℃ at 760 mmHg
  • Vlampunt: 150.6°C
  • Brekindex: 1.562
  • PSA: 46.53000
  • LogboekP: 2.04680

4-Chloro-3-methoxybenzoic acid Beveiligingsinformatie

4-Chloro-3-methoxybenzoic acid Douanegegevens

  • HS-CODE:2918990090
  • Douanegegevens:

    China Customs Code:

    2918990090

    Overview:

    2918990090. Other additional oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2918990090. other carboxylic acids with additional oxygen function and their anhydrides, halides, peroxides and peroxyacids; their halogenated, sulphonated, nitrated or nitrosated derivatives. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

4-Chloro-3-methoxybenzoic acid Prijsmeer >>

Onderneming No. Productnaam Cas No. Zuiverheid Specificatie Prijs updatetijd Onderzoek
Alichem
A013027469-500mg
4-Chloro-3-methoxybenzoic acid
85740-98-3 97%
500mg
$815.00 2023-08-31
TRC
C428113-500mg
4-Chloro-3-methoxybenzoic acid
85740-98-3
500mg
$87.00 2023-05-18
Enamine
EN300-93469-0.5g
4-chloro-3-methoxybenzoic acid
85740-98-3 95.0%
0.5g
$21.0 2025-03-21
Enamine
EN300-93469-50.0g
4-chloro-3-methoxybenzoic acid
85740-98-3 95.0%
50.0g
$376.0 2025-03-21
Enamine
EN300-93469-100.0g
4-chloro-3-methoxybenzoic acid
85740-98-3 95.0%
100.0g
$635.0 2025-03-21
Enamine
EN300-93469-1g
4-chloro-3-methoxybenzoic acid
85740-98-3 95%
1g
$26.0 2023-09-01
Enamine
EN300-93469-5g
4-chloro-3-methoxybenzoic acid
85740-98-3 95%
5g
$71.0 2023-09-01
Enamine
EN300-93469-0.05g
4-chloro-3-methoxybenzoic acid
85740-98-3 95.0%
0.05g
$19.0 2025-03-21
Apollo Scientific
OR401000-5g
4-Chloro-3-methoxybenzoic acid
85740-98-3 98+%
5g
£42.00 2025-02-20
Alichem
A013027469-250mg
4-Chloro-3-methoxybenzoic acid
85740-98-3 97%
250mg
$484.80 2023-08-31

4-Chloro-3-methoxybenzoic acid Productiemethode

Synthetic Routes 1

Reactievoorwaarden
1.1 Reagents: Dimethyl sulfate ,  Potassium carbonate
1.2 Reagents: Permanganic acid (HMnO4), potassium salt (1:1)
Referentie
Determination of absolute structure of (-)-oudemansin B
Akita, Hiroyuki; et al, Tetrahedron Letters, 1986, 27(44), 5397-400

Synthetic Routes 2

Reactievoorwaarden
1.1 Solvents: Acetonitrile ,  Water ;  overnight, pH 9.5, rt
1.2 Reagents: Ethanol
1.3 Reagents: Cesium hydroxide Catalysts: Palladate(1-), [2′-(amino-κN)[1,1′-biphenyl]-2-yl-κC]chloro[2′-(dicyclohexylphos… Solvents: 1-Methoxy-2-propanol ,  Water ;  15 h, 80 °C
Referentie
Palladium-Catalyzed Hydroxycarbonylation of (Hetero)aryl Halides for DNA-Encoded Chemical Library Synthesis
Li, Jian-Yuan; et al, Bioconjugate Chemistry, 2019, 30(8), 2209-2215

Synthetic Routes 3

Reactievoorwaarden
1.1 Reagents: Sodium hypochlorite Catalysts: Potassium carbonate
Referentie
Benzo[b]thiophene derivatives. XXVI. 5-methoxy-6-chloro-3-β-acetamidoethylbenzo[b]thiophene, a blocked analog of melatonin
Campaigne, E.; et al, Journal of Heterocyclic Chemistry, 1983, 20(1), 55-9

Synthetic Routes 4

Reactievoorwaarden
1.1 Reagents: Butyllithium ,  Potassium tert-butoxide Solvents: Tetrahydrofuran ;  -78 °C; 2 h, -78 °C → -50 °C
1.2 Reagents: Hexachloroethane ;  30 min, -50 °C; -50 °C → rt
1.3 Reagents: Water
Referentie
Toward a Better Understanding on the Mechanism of Ortholithiation. Tuning of Selectivities in the Metalation of meta-Anisic Acid by an Appropriate Choice of Base
Nguyen, Thi-Huu; et al, Organic Letters, 2005, 7(12), 2445-2448

Synthetic Routes 5

Reactievoorwaarden
1.1 Reagents: Hydrochloric acid
2.1 Reagents: Sodium hypochlorite Catalysts: Potassium carbonate
Referentie
Benzo[b]thiophene derivatives. XXVI. 5-methoxy-6-chloro-3-β-acetamidoethylbenzo[b]thiophene, a blocked analog of melatonin
Campaigne, E.; et al, Journal of Heterocyclic Chemistry, 1983, 20(1), 55-9

Synthetic Routes 6

Reactievoorwaarden
Referentie
Synthesis and pharmacological characterization of 2-(4-chloro-3-hydroxyphenyl)ethylamine and N,N-dialkyl derivatives as dopamine receptor ligands
Claudi, Francesco; et al, Journal of Medicinal Chemistry, 1992, 35(23), 4408-14

Synthetic Routes 7

Reactievoorwaarden
1.1 Reagents: Butyllithium ,  Potassium tert-butoxide Solvents: Tetrahydrofuran ,  Hexane
1.2 Solvents: Water
Referentie
Reactions of regioselective metalation of unprotected alkoxybenzoic acids. Scopes, limitations and mechanism
Nguyen, Thi Huu, 2006, , ,

Synthetic Routes 8

Reactievoorwaarden
1.1 -
2.1 Reagents: Hydrochloric acid
3.1 Reagents: Sodium hypochlorite Catalysts: Potassium carbonate
Referentie
Benzo[b]thiophene derivatives. XXVI. 5-methoxy-6-chloro-3-β-acetamidoethylbenzo[b]thiophene, a blocked analog of melatonin
Campaigne, E.; et al, Journal of Heterocyclic Chemistry, 1983, 20(1), 55-9

Synthetic Routes 9

Reactievoorwaarden
1.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Pyridine ;  24 h, 50 °C; 13 h, rt
1.2 Reagents: Sulfuric acid ;  acidified, rt
Referentie
Design, synthesis, and in vitro antiproliferative and kinase inhibitory effects of pyrimidinylpyrazole derivatives terminating with arylsulfonamido or cyclic sulfamide substituents
Gamal El-Din, Mahmoud M.; et al, Journal of Enzyme Inhibition and Medicinal Chemistry, 2016, 31, 111-122

Synthetic Routes 10

Reactievoorwaarden
1.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Pyridine ,  Water ;  24 h, 50 °C; 13 h, rt
Referentie
Antiproliferative Diarylpyrazole Derivatives as Dual Inhibitors of the ERK Pathway and COX-2
El-Gamal, Mohammed I.; et al, Chemical Biology & Drug Design, 2013, 82(3), 336-347

Synthetic Routes 11

Reactievoorwaarden
1.1 Reagents: Butyllithium ,  Potassium tert-butoxide Solvents: Tetrahydrofuran ;  -78 °C; 2 h, -78 °C → -50 °C
1.2 Reagents: Hexachloroethane ;  30 min, -50 °C; -50 °C → rt
1.3 Reagents: Water
Referentie
First General, Direct, and Regioselective Synthesis of Substituted Methoxybenzoic Acids by Ortho Metalation
Nguyen, Thi-Huu; et al, Journal of Organic Chemistry, 2007, 72(9), 3419-3429

Synthetic Routes 12

Reactievoorwaarden
1.1 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium hydroxide Solvents: Dichloromethane ,  Water ;  5 h, rt
2.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Water ;  20 h, reflux
2.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
Referentie
Synthesis of 2-(4-chlorophenyl)-2-(4-chloro-3-thiophenol)-1,1-dichloroethene (3-SH-DDE) via Newman-Kwart rearrangement - A precursor for synthesis of radiolabeled and unlabeled alkylsulfonyl-DDEs
Cantillana, T.; et al, Chemosphere, 2009, 76(6), 805-810

Synthetic Routes 13

Reactievoorwaarden
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  3 h, reflux
2.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Pyridine ;  24 h, 50 °C; 13 h, rt
2.2 Reagents: Sulfuric acid ;  acidified, rt
Referentie
Design, synthesis, and in vitro antiproliferative and kinase inhibitory effects of pyrimidinylpyrazole derivatives terminating with arylsulfonamido or cyclic sulfamide substituents
Gamal El-Din, Mahmoud M.; et al, Journal of Enzyme Inhibition and Medicinal Chemistry, 2016, 31, 111-122

Synthetic Routes 14

Reactievoorwaarden
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  1 h, reflux
2.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Pyridine ,  Water ;  24 h, 50 °C; 13 h, rt
Referentie
Antiproliferative Diarylpyrazole Derivatives as Dual Inhibitors of the ERK Pathway and COX-2
El-Gamal, Mohammed I.; et al, Chemical Biology & Drug Design, 2013, 82(3), 336-347

Synthetic Routes 15

Reactievoorwaarden
1.1 Reagents: Zinc chloride
2.1 -
3.1 Reagents: Hydrochloric acid
4.1 Reagents: Sodium hypochlorite Catalysts: Potassium carbonate
Referentie
Benzo[b]thiophene derivatives. XXVI. 5-methoxy-6-chloro-3-β-acetamidoethylbenzo[b]thiophene, a blocked analog of melatonin
Campaigne, E.; et al, Journal of Heterocyclic Chemistry, 1983, 20(1), 55-9

Synthetic Routes 16

Reactievoorwaarden
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  1 h, reflux
2.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Pyridine ,  Water ;  24 h, 50 °C; 13 h, rt
Referentie
Design and synthesis of a new series of highly potent RAF kinase-inhibiting triarylpyrazole derivatives possessing antiproliferative activity against melanoma cells
Khan, Mohammad Ashrafuddin; et al, Future Medicinal Chemistry, 2016, 8(18), 2197-2211

4-Chloro-3-methoxybenzoic acid Raw materials

4-Chloro-3-methoxybenzoic acid Preparation Products

4-Chloro-3-methoxybenzoic acid Gerelateerde literatuur

Aanbevolen leveranciers
Amadis Chemical Company Limited
(CAS:85740-98-3)4-Chloro-3-methoxybenzoic acid
A10250
Zuiverheid:99%
Hoeveelheid:25g
Prijs ($):164.0